molecular formula C8H10O3 B048157 2,6-Dimethoxyphenol CAS No. 91-10-1

2,6-Dimethoxyphenol

Cat. No.: B048157
CAS No.: 91-10-1
M. Wt: 154.16 g/mol
InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
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Description

Syringol, also known as 2,6-dimethoxyphenol, is an organic compound with the molecular formula C₈H₁₀O₃. It is a phenolic compound characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring. Syringol is a colorless solid, although it often appears brown due to air-oxidized impurities. It is a significant component of wood smoke and is derived from the pyrolysis of lignin, specifically from the thermal decomposition of sinapyl alcohol .

Mechanism of Action

Target of Action

Syringol is an organic compound with the formula HO(CH3O)2C6H3 . It is a phenol, with methoxy groups in the flanking (2 and 6) positions . It is the symmetrically dimethylated derivative of pyrogallol . The primary targets of syringol are the enzymes secretory phospholipase A2 (sPLA2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response .

Mode of Action

Syringol interacts with its targets, sPLA2 and 5-LOX, through a process of inhibition . This inhibition is independent of substrate concentration and calcium ion concentration and is irreversible . The interaction of syringol with these enzymes has been evidenced by fluorescence and molecular docking studies .

Biochemical Pathways

Syringol and its derivatives are produced by the pyrolysis of lignin . Specifically, syringol is derived from the thermal decomposition of the sinapyl alcohol component . The conversion involves replacement of the propenyl alcohol substituent of the sinapyl alcohol by hydrogen . A high syringyl (or S) content is indicative of lignin from angiosperms .

Pharmacokinetics

It is known that syringol is slightly soluble in water , which may impact its absorption and distribution in the body

Result of Action

The result of syringol’s action is the significant inhibition of the enzymes sPLA2 and 5-LOX . This leads to a decrease in the inflammatory response . Syringol also decreases the expression of cPLA2, COX-2, IκBα, p38 and MPO in edematous tissues as demonstrated by western blots .

Action Environment

As a component of wood smoke , syringol’s stability and efficacy may be affected by the conditions of combustion

Biochemical Analysis

Biochemical Properties

Syringol plays a significant role in biochemical reactions, particularly in the microbial conversion of aromatic compounds . The interaction between syringol and GcoAB is crucial for the O-demethylation of syringol, a critical step in aromatic catabolism .

Cellular Effects

The effects of syringol on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes . For instance, syringol’s interaction with GcoAB leads to the demethylation of syringol, which enables subsequent oxidative aromatic ring-opening .

Molecular Mechanism

Syringol exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, syringol binds to the active site of GcoA, a component of the GcoAB system, and this binding is essential for the O-demethylation of syringol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of syringol change over time. It has been observed that syringol is completely converted to pyrogallol, 3MC, or 2-pyrone 6-carboxylate in Pseudomonas putida KT2440 with the GcoA-F169A variant . This indicates the stability of syringol and its long-term effects on cellular function .

Metabolic Pathways

Syringol is involved in several metabolic pathways. It interacts with enzymes such as GcoAB and undergoes O-demethylation, a critical step in the catabolism of aromatic compounds . This process can affect metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Syringol can be synthesized through the pyrolysis of lignin, a major component of biomass. The pyrolysis process involves heating lignin in the absence of oxygen, leading to its thermal decomposition. During this process, sinapyl alcohol, a component of lignin, undergoes decomposition to form syringol. The reaction conditions typically involve high temperatures and the absence of oxygen to prevent combustion .

Industrial Production Methods: In industrial settings, syringol is produced as a byproduct of biofuel production from woody biomass. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield syringol. This method involves the thermal decomposition of lignin-rich biomass, such as wood, under controlled conditions to produce syringol along with other valuable chemicals .

Chemical Reactions Analysis

Types of Reactions: Syringol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Syringol can be oxidized to form syringaldehyde and syringic acid.

    Reduction: Reduction of syringol can lead to the formation of syringyl alcohol.

    Substitution: Syringol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.

Major Products:

    Oxidation Products: Syringaldehyde, syringic acid

    Reduction Products: Syringyl alcohol

    Substitution Products: Halogenated syringol derivatives, nitro-syringol derivatives

Scientific Research Applications

Syringol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Guaiacol
  • Vanillin
  • Syringaldehyde
  • Syringic acid
  • Acetosyringone

Properties

IUPAC Name

2,6-dimethoxyphenol
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InChI

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
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InChI Key

KLIDCXVFHGNTTM-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O3
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Related CAS

25511-61-9
Record name Phenol, 2,6-dimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID2052607
Record name 2,6-Dimethoxyphenol
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Molecular Weight

154.16 g/mol
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Physical Description

Light brown solidified mass or fragments; [Aldrich MSDS], Solid, White or colourless crystals, woody medicinal rather dry odour
Record name 2,6-Dimethoxyphenol
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Record name 2,6-Dimethoxyphenol
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Record name 2,6-Dimethoxyphenol
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Boiling Point

260.00 to 261.00 °C. @ 760.00 mm Hg
Record name 2,6-Dimethoxyphenol
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Solubility

17.2 mg/mL at 13 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 2,6-Dimethoxyphenol
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Record name 2,6-Dimethoxyphenol
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CAS No.

91-10-1
Record name 2,6-Dimethoxyphenol
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Record name Phenol, 2,6-dimethoxy-
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Record name 2,6-DIMETHOXYPHENOL
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Melting Point

55 - 56 °C
Record name 2,6-Dimethoxyphenol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

2,6-Dibromophenol (14.5 g, 0.058 mole) was treated with sodium methoxide (from 10.3 g sodium, 0.45 g atom) in methanol (100 ml) and dimethylformamide (100 ml) in the presence of cuprous iodide (2 g) in the same way as described in detail for 2,6-dibromo-4-t-butylphenol in Example 9. The crude yield of title product was 5.4 g (60%), m.p. 53°-6° C. (literature gives 55°-6° C.). The lower yield may be explained by incomplete extraction, 2,6-dimethoxyphenol being to some extent water soluble.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.3 g
Type
reactant
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[Compound]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

By way of comparison, a test was carried out with a larger amount of ethylene glycol than that of Example 6. By heating under nitrogen with distillation 212 g (1 mole) of TMBA, 194 g (3 moles) of potash in pellets and 800 ml of ethylene glycol, reaction takes place. The temperature passes from 151° to 190° C. in 1 hour 20; it is held for 2 hours at 190° C. After cooling, dilution with water and neutralization to pH 6, there was obtained, by toluene extraction, 101 g of 2,6-dimethoxy phenol namely a yield of 65.6%. After recrystallization in a water/methanol mixture, with 10% of methanol, the product melted at 54°-55° C. By using a larger amount of ethylene glycol, demethylation and decarboxylation were hence produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
212 g
Type
reactant
Reaction Step Two
Quantity
194 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Yield
65.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxyphenol
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